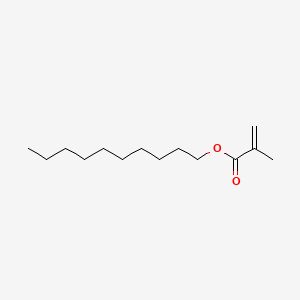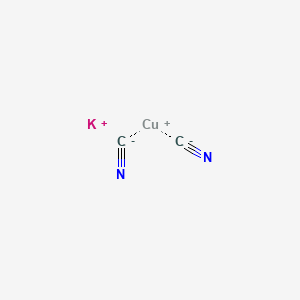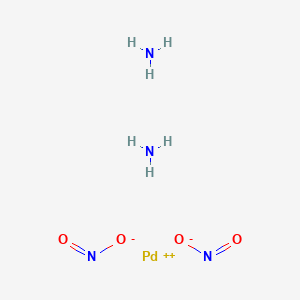
Decyl methacrylate
Übersicht
Beschreibung
Decyl methacrylate (DMA) is an ester of methacrylic acid with a decyl group attached to the carboxyl group of the acid. It is a colorless liquid with a low viscosity and a mild odor. It is used as a monomer in the production of polymers and copolymers resins, and is also used as a plasticizer for polymers. DMA is used in a variety of industries, including coatings, adhesives, printing inks, and cosmetics.
Wissenschaftliche Forschungsanwendungen
Green Lubricating Additives
Decyl methacrylate has been used in the synthesis of copolymers derived from sunflower and linseed oils. These copolymers act as eco-friendly lubricating additives. They have been found to improve viscosity and lower the pour point, making them excellent for use in the lubricant industry .
Oil Thickening Agents
Decyl methacrylate copolymers with N-tert-nonylacrylamide have been studied as viscosity index improver-dispersant additives for petroleum oils. These copolymers have shown improved thickening and dispersing properties, although they have lower resistance to mechanical degradation .
Chromatography
Decyl methacrylate can be used in chromatography, specifically in the separation process on Newcrom R1 HPLC column .
Photocrosslinked Optical Sensors
Polymers prepared from Decyl methacrylate have been used in the creation of photocrosslinked, durable optical sensors .
Wirkmechanismus
Target of Action
Decyl methacrylate is primarily used as a monomer in the chemical industry . It is a key component in the production of polymers, which are used in a variety of applications, including polymer emulsions, polymer coatings, adhesives, sealants, and more . Therefore, the primary targets of Decyl methacrylate are the molecules it interacts with during the polymerization process.
Mode of Action
Decyl methacrylate, as an acrylate ester, participates in polymerization reactions . It reacts with other monomers to form polymers, resulting in a change in the physical and chemical properties of the resulting product . The interaction of Decyl methacrylate with its targets leads to the formation of durable and versatile materials used in various industries .
Biochemical Pathways
It is known that decyl methacrylate participates in the polymerization process, which involves a series of chemical reactions leading to the formation of polymers . These polymers can then be used in various applications, affecting different biochemical pathways depending on their specific use.
Pharmacokinetics
It’s important to note that decyl methacrylate is a stable compound at room temperature but can react when exposed to high temperatures, open flames, or oxidizing agents .
Result of Action
The primary result of Decyl methacrylate’s action is the formation of polymers. These polymers have a wide range of applications, from the creation of polymer emulsions and coatings to the production of adhesives and sealants . The molecular and cellular effects of Decyl methacrylate’s action are largely dependent on the specific application of the resulting polymers.
Action Environment
The action, efficacy, and stability of Decyl methacrylate can be influenced by various environmental factors. For instance, while Decyl methacrylate is stable under normal conditions, it can react when exposed to high temperatures, open flames, or oxidizing agents . Therefore, it is crucial to store and handle Decyl methacrylate properly to ensure its stability and effectiveness.
Eigenschaften
IUPAC Name |
decyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-4-5-6-7-8-9-10-11-12-16-14(15)13(2)3/h2,4-12H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBGXKPAKVYEKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Record name | DECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20097 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29320-53-4 | |
| Record name | Poly(decyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29320-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6024915 | |
| Record name | Decyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Decyl methacrylate is a clear light tan liquid. Insoluble in water. (NTP, 1992) | |
| Record name | DECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20097 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | DECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20097 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Decyl methacrylate | |
CAS RN |
3179-47-3 | |
| Record name | DECYL METHACRYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20097 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Decyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3179-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, decyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FH245R509 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of decyl methacrylate?
A1: The molecular formula of decyl methacrylate is C14H26O2, and its molecular weight is 226.36 g/mol.
Q2: Is there spectroscopic data available for decyl methacrylate?
A2: Yes, researchers frequently characterize decyl methacrylate and its polymers using Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]
Q3: How does the long alkyl side chain of decyl methacrylate influence its polymers' properties?
A3: The long decyl side chain contributes to the hydrophobic nature of decyl methacrylate polymers. It also influences their glass transition temperature, flexibility, and solubility in various solvents. [, , ] For instance, incorporating decyl methacrylate into poly(methyl methacrylate) (PMMA) increases its flexibility and reduces its glass transition temperature, potentially making it suitable for low-temperature applications. []
Q4: How is decyl methacrylate employed in ion-selective electrode (ISE) technology?
A4: Decyl methacrylate, often copolymerized with methyl methacrylate, serves as a robust and plasticizer-free matrix for ion-selective electrode (ISE) membranes. [, , , , ] These membranes demonstrate excellent selectivity and sensitivity towards various ions, including H+, K+, Ca2+, Ag+, Pb2+, I−, NO3−, and NH4+, with detection limits often reaching the nanomolar range. [, , ]
Q5: What are the advantages of using decyl methacrylate in ISEs compared to traditional PVC-based membranes?
A5: Decyl methacrylate-based ISE membranes offer several advantages over conventional plasticized poly(vinyl chloride) (PVC) membranes, including: []
Q6: How does covalent attachment of ionophores to the decyl methacrylate matrix enhance sensor performance?
A6: Covalent immobilization of ionophores within the decyl methacrylate matrix offers several benefits: [, , ]
- Extended working range: Tailoring the ionophore's structure and basicity through covalent attachment allows for expanding the sensor's pH working range and reducing interference from common buffer components like hydrogen phthalate. []
- Reduced diffusion: Covalently bound ionophores exhibit significantly lower diffusion coefficients compared to their free counterparts, leading to improved sensitivity and lower detection limits, particularly for trace-level measurements. []
Q7: Can decyl methacrylate be used for optical sensors?
A7: Yes, decyl methacrylate-based materials have shown promise in developing optical sensors, particularly fluorescent nanosensors known as PEBBLEs (Probes Encapsulated By Biologically Localized Embedding). [, , , ] These nanosensors have been successfully used for intracellular monitoring of analytes like oxygen, potassium, and chloride in live cells. [, , ]
Q8: How do PEBBLE nanosensors based on decyl methacrylate function?
A8: PEBBLE nanosensors typically incorporate fluorescent dyes and selective ionophores within a decyl methacrylate matrix. [, , ] The ionophores selectively bind the target analyte, leading to changes in the fluorescence properties of the incorporated dyes, which can be correlated to the analyte concentration.
Q9: What are other applications of decyl methacrylate polymers besides sensor technology?
A9: Decyl methacrylate polymers find applications as performance additives in lubricating oils, improving their viscosity index and pour point. [] They are also investigated as potential binders in coatings due to their film-forming properties. []
Q10: What is the environmental impact of decyl methacrylate and its polymers?
A10: While the research provided does not directly address the environmental impact of decyl methacrylate, it highlights the use of sunflower and linseed oils as potential sustainable alternatives in some applications, suggesting a growing interest in eco-friendly substitutes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1-Amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide](/img/structure/B1582777.png)







![2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/no-structure.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dimethoxy-](/img/structure/B1582793.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-methyl-](/img/structure/B1582798.png)
